molecular formula C19H25N5O3S2 B2406848 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 898436-51-6

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2406848
CAS No.: 898436-51-6
M. Wt: 435.56
InChI Key: KDUHILNHRPUIPI-UHFFFAOYSA-N
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Description

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of thiadiazoles. It exhibits various biological activities, making it a subject of interest in medicinal and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol: : This involves the reaction of thiourea with hydrazine hydrate in an acidic medium.

  • Formation of 3-cyclohexylureido intermediate: : This intermediate is synthesized by reacting cyclohexyl isocyanate with the 5-amino-1,3,4-thiadiazole-2-thiol.

  • Final coupling reaction: : The intermediate is then reacted with 4-ethoxyphenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production follows similar synthetic routes but often uses continuous flow reactions and optimized conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, especially at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the nitro groups (if present) can lead to amino derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Utilizes reagents such as palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Requires strong acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Amino derivatives

  • Substitution: : Various phenyl-substituted derivatives

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and as a precursor for other thiadiazole-based compounds.

Biology

It exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

The compound's biological activities are leveraged for developing new therapeutic agents, especially targeting resistant bacterial strains and cancer cells.

Industry

Used as an intermediate in the synthesis of dyes, agrochemicals, and polymers.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzyme activities essential for microbial and cancer cell survival. It targets specific enzymes involved in DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

  • 2-((5-(3-Methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Uniqueness

The cyclohexylureido moiety in this compound provides unique steric and electronic properties, enhancing its biological activity compared to its analogs. This makes it more effective in certain applications, such as antimicrobial and anticancer therapies.

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Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,25)(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUHILNHRPUIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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